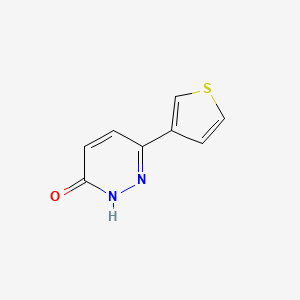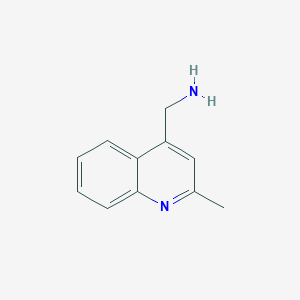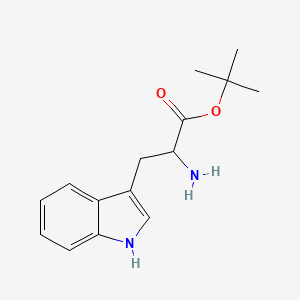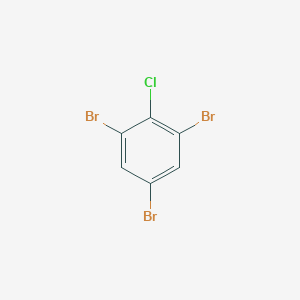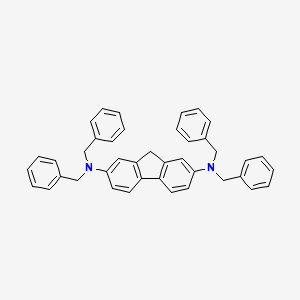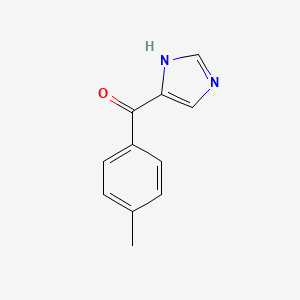
(1H-imidazol-4-yl)-p-tolyl-methanone
Vue d'ensemble
Description
(1H-imidazol-4-yl)-p-tolyl-methanone, also known as ITM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITM is a white crystalline powder that is soluble in organic solvents. In
Applications De Recherche Scientifique
Anti-Candida Agent
(Jayasheela et al., 2018) conducted a comprehensive study on a related compound, 4-chlorophenyl ({[(1E)-3-(1H-imidazole-1-yl)-1-phenylpropylidene]oxy})methanone, highlighting its potential as an anti-Candida agent. This research involved spectroscopic techniques and molecular docking studies to elucidate the compound's promising anti-Candida activity.
Crystal Structure Analysis
In a study by (Wang et al., 2017), two V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl) phenyl)methanone, were synthesized and characterized. X-ray diffraction analysis provided insights into their crystal structures, contributing to the understanding of their chemical behavior and potential applications.
Antibacterial Properties
(Chandra et al., 2020) synthesized a series of compounds including 1-(aryl)-2-(1H-imidazol-1-yl)methanones and evaluated their antibacterial properties. This study aimed at developing new broad-spectrum antibiotics, highlighting the antimicrobial potential of these compounds.
Corrosion Inhibition
A related compound, 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone, was investigated by (Fergachi et al., 2018) for its corrosion inhibition properties for mild steel in acidic medium. This study revealed its effectiveness in preventing corrosion, showcasing an important industrial application.
Tubulin Polymerization Inhibitors
In research conducted by (Mullagiri et al., 2018), a series of new conjugates related to (1H-imidazol-4-yl)-p-tolyl-methanone were synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating their potential as tubulin polymerization inhibitors.
Synthesis and Characterization
(Zhan et al., 2019) focused on the synthesis of compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. Their work provides insight into the chemical synthesis and characterization of these compounds, which is crucial for their potential applications in various fields.
Orientations Futures
Propriétés
IUPAC Name |
1H-imidazol-5-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11(14)10-6-12-7-13-10/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACNNVFZULNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



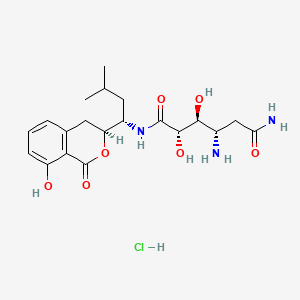
![Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester](/img/structure/B3284532.png)
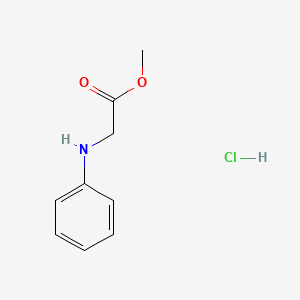
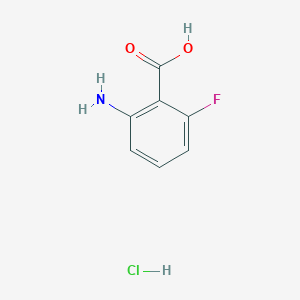
![Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B3284543.png)


